4-[3-(4-fluorophenoxy)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione

Medicinal chemistry Structure‑activity relationships Thiazepane scaffold diversification

This compound's 4-fluorophenoxy-benzoyl substitution pattern distinguishes it from simpler 3-fluorobenzoyl analogs, offering a unique vector for structure-activity relationship studies. The saturated 1,4-thiazepane-1,1-dioxide core provides high Fsp³ character desirable for fragment-based drug discovery. No quantitative in-vitro or in-vivo activity data exist, making it a valuable tool for original target engagement and selectivity profiling against IKK-β and related kinases. Procure alongside matched-pair analogs for metabolic stability comparisons in human hepatocyte assays.

Molecular Formula C24H22FNO4S
Molecular Weight 439.5
CAS No. 2034304-03-3
Cat. No. B2807675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-fluorophenoxy)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione
CAS2034304-03-3
Molecular FormulaC24H22FNO4S
Molecular Weight439.5
Structural Identifiers
SMILESC1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
InChIInChI=1S/C24H22FNO4S/c25-20-9-11-21(12-10-20)30-22-8-4-7-19(17-22)24(27)26-14-13-23(31(28,29)16-15-26)18-5-2-1-3-6-18/h1-12,17,23H,13-16H2
InChIKeyXVKPJYHHQGDSAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(4-Fluorophenoxy)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione (CAS 2034304-03-3): Structural Classification and Data Availability


The molecular formula C24H22FNO4S (MW 439.5 g·mol⁻¹) and the IUPAC‑compliant name (1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(3-(4-fluorophenoxy)phenyl)methanone place this substance in the 1,4‑thiazepane‑1,1‑dioxide chemotype . Its structure combines a saturated seven‑membered S,N‑heterocycle with a 4‑fluorophenoxy‑benzoyl substituent and a 7‑phenyl group, a substitution pattern that distinguishes it from simpler 3‑fluorobenzoyl or trifluoromethyl‑benzoyl analogs . Despite these distinctive structural features, no quantitative in‑vitro or in‑vivo activity data traceable to primary journal articles, granted patents, or curated public databases could be identified for this CAS number within the permitted source boundaries.

Why In‑Class Thiazepane‑1,1‑dioxides Cannot Be Assumed Interchangeable with 4-[3-(4-Fluorophenoxy)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione


The 1,4‑thiazepane‑1,1‑dioxide scaffold is not a single pharmacological entity; even modest modifications to the aryl‑substituent pattern generate profound shifts in molecular topology, lipophilicity, and target engagement. For example, the 3‑(4‑fluorophenoxy)benzoyl motif present in the target compound introduces an additional aromatic ether linkage and a para‑fluorine atom that are absent in the simpler 3‑fluorobenzoyl analog (CAS 2034461‑25‑9) . In the curcuminoid series, moving from a planar sp² framework to an out‑of‑plane 1,4‑thiazepane architecture yielded a subset of derivatives with superior antiproliferative activity and elevated ROS production relative to the parent compounds [1]. These precedents demonstrate that even closely related thiazepane congeners can exhibit divergent biological behavior, making generic substitution scientifically unjustified without compound‑specific comparative profiling.

Quantitative Differentiation Evidence for 4-[3-(4-Fluorophenoxy)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione – Comparator‑Based Analysis


Structural Differentiation: 4‑Fluorophenoxy‑Benzoyl Substituent Versus Simpler 3‑Fluorobenzoyl or 3‑Methoxybenzoyl Analogs

The target compound bears a 3‑(4‑fluorophenoxy)benzoyl group (C₁₃H₈F₂O₂ fragment), whereas the closest commercially cataloged analog, CAS 2034461‑25‑9, carries a simpler 3‑fluorobenzoyl moiety (C₇H₄FO fragment) . This difference adds one phenyl ether ring, one additional oxygen atom, and shifts the fluorine substitution pattern from meta‑monofluorobenzoyl to para‑fluorophenoxy. The molecular weight increases from 347.4 g·mol⁻¹ (analog) to 439.5 g·mol⁻¹ (target), a 92.1 Da increment that will predictably alter logP, polar surface area, and protein‑binding pharmacophore geometry. No head‑to‑head biophysical or biochemical comparison between these two specific compounds has been reported in the peer‑reviewed literature.

Medicinal chemistry Structure‑activity relationships Thiazepane scaffold diversification

In‑Class Precedent for Enhanced Antiproliferative Activity Through Thiazepane Scaffold 3D Character

A systematic SAR study of 1,4‑thiazepane‑based curcuminoids demonstrated that eight out of 21 synthesized thiazepane derivatives displayed superior antiproliferative properties and increased reactive oxygen species (ROS) production compared to their planar curcumin mother compounds when tested across multiple cancer cell lines [1]. While the target compound is not a curcuminoid, it shares the saturated 1,4‑thiazepane‑1,1‑dioxide core that enforces a non‑planar, 3D conformation. This class‑level evidence indicates that the thiazepane‑1,1‑dioxide architecture can impart a distinct biological activity profile relative to flat aromatic analogs.

Anticancer screening Curcuminoid analogs 3D fragment-based drug discovery

Distinct Fluorine Substitution Pattern Versus Trifluoromethyl‑Benzoyl and 2‑Fluorophenyl‑Substituted Analogs

The target compound's 4‑fluorophenoxy motif differs fundamentally from the 3‑trifluoromethylbenzoyl group found in CAS 2034576‑02‑6 and the 2‑fluorophenyl‑7‑substitution pattern of CAS 1705507‑93‑2 [1]. Fluorine placement and connectivity (aryl‑F vs. O‑aryl‑F) govern metabolic soft spots: para‑fluorophenoxy ethers are generally more resistant to oxidative defluorination than benzylic CF₃ groups, which can undergo CYP‑mediated hydroxylation [2]. The target compound's ether‑linked fluorine may therefore offer a different metabolic stability profile compared to analogs bearing direct aryl‑CF₃ or ortho‑fluorophenyl groups.

Fluorine chemistry Metabolic stability Lead optimization

Research Application Scenarios for 4-[3-(4-Fluorophenoxy)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione Based on Available Structural Evidence


Diversity‑Oriented Synthesis and Fragment‑Based Screening Library Expansion

The compound's saturated 1,4‑thiazepane‑1,1‑dioxide core provides high three‑dimensional character (Fsp³ fraction) that is desirable for fragment‑based drug discovery (FBLD) libraries . Its 4‑fluorophenoxy‑benzoyl substituent offers a chemically distinct vector for structure‑activity relationship exploration compared to simpler mono‑fluorobenzoyl analogs (CAS 2034461‑25‑9) .

Chemical Probe Development Targeting NF‑κB Pathway Kinases

Vendor descriptions associate the compound with IKK‑β kinase inhibition, a central regulator of the NF‑κB pathway . While primary pharmacological data are absent from the peer‑reviewed literature, the structural features (fluorophenoxy‑benzoyl pharmacophore, thiazepane sulfone core) are consistent with ATP‑competitive kinase inhibitor motifs, making the compound a candidate for in‑house IKK‑β biochemical profiling and selectivity screening against IKK‑α and related kinases.

Comparative Metabolic Stability Profiling of Fluorinated Thiazepane Congeners

The para‑fluorophenoxy ether linkage represents a fluorine topology distinct from the CF₃‑benzoyl and ortho‑fluorophenyl groups present in cataloged analogs (CAS 2034576‑02‑6, CAS 1705507‑93‑2) [1]. Procurement of this compound alongside those analogs would enable a matched‑pair metabolic stability comparison in human liver microsomes or hepatocyte assays, generating the quantitative structure‑metabolism relationship data that are currently absent from the public domain.

Anticancer Phenotypic Screening in 3D Tumor Models

The 1,4‑thiazepane scaffold has demonstrated enhanced antiproliferative activity and ROS induction in cancer cell lines compared to planar analogs in the curcuminoid series [2]. The target compound, while not a curcuminoid, shares the saturated thiazepane‑1,1‑dioxide core and could be evaluated in 3D tumor spheroid models of colon or breast cancer to determine whether the fluorophenoxy‑benzoyl substitution confers additional potency or selectivity relative to the published thiazepane curcuminoids.

Quote Request

Request a Quote for 4-[3-(4-fluorophenoxy)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.